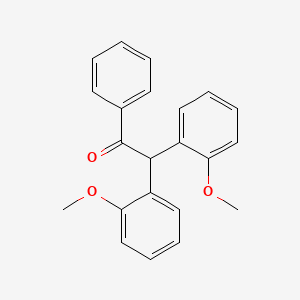
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a carbonyl group.
2-(2-Methoxyphenyl)-ethanol: Contains a hydroxyl group instead of a carbonyl group.
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Contains a binaphthalene structure with methoxy groups.
Uniqueness
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is unique due to its combination of methoxy groups and a carbonyl group within a complex aromatic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112128-17-3 |
|---|---|
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2,2-bis(2-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-14-8-6-12-17(19)21(18-13-7-9-15-20(18)25-2)22(23)16-10-4-3-5-11-16/h3-15,21H,1-2H3 |
InChI-Schlüssel |
FYKWZHQQMUIZBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



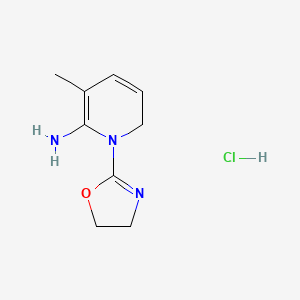
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

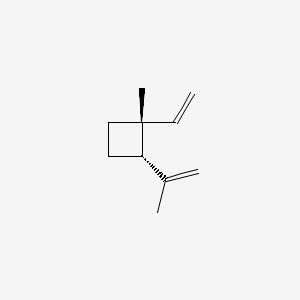

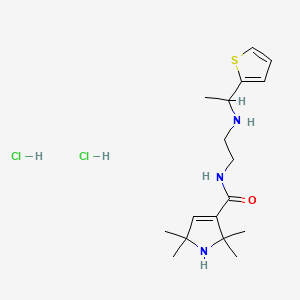
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

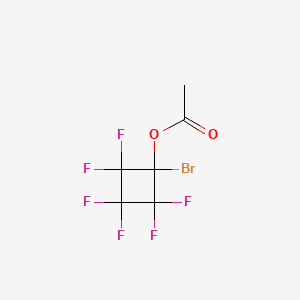

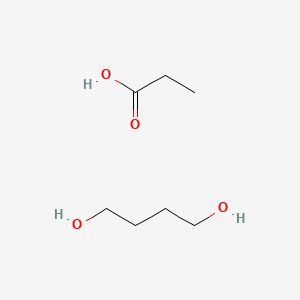

![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
